molecular formula C7H7NO2 B141154 Methyl isonicotinate CAS No. 2459-09-8

Methyl isonicotinate

Cat. No. B141154
CAS RN: 2459-09-8
M. Wt: 137.14 g/mol
InChI Key: OLXYLDUSSBULGU-UHFFFAOYSA-N
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Description

Recent Developments in Methyl Isonicotinate

Methyl isonicotinate is a semiochemical with applications in thrips pest management, as an active ingredient in products like LUREM-TR and FROC. It has shown activity against various thrips species and is used in conjunction with colored sticky traps for monitoring in greenhouses. Research suggests its potential in mass trapping and as a synergist with insecticides .

Synthesis and Antibacterial Activity

The synthesis of (R)-2-methylheptyl isonicotinate, a compound with potential antibacterial and antifungal properties, was achieved through reductive lactone alkylation. However, the structural characterization and bioassay results contradicted previous reports, indicating the need for further investigation into its bioactive potential .

Molecular Structure Analysis

A detailed study of methyl isonicotinate's molecular structure was conducted using gas phase electron diffraction and ab initio calculations. The molecule's planar structure and various bond lengths and angles were determined, providing insight into its structural properties and the effects of hyperconjugation and steric effects .

Complexation with Cobalt(II)

The synthesis of cobalt(II) 2-methylthionicotinate complexes with various N-heterocyclic ligands led to the discovery of new compounds with enhanced antimicrobial activities. The study included crystal structure determination and spectroscopic characterization, highlighting the potential of nicotinate derivatives in biological applications .

Polymeric Copper(II) Azido Complexes

New polymeric complexes of copper(II) azide with methyl isonicotinate were synthesized and characterized. The structures featured coordination of copper centers and azido bridges, contributing to the understanding of the coordination chemistry of copper with isonicotinate derivatives .

Spectroscopic and Quantum Chemical Analysis

Isonicotinic acid methyl ester (INAME) was characterized using various spectroscopic techniques and quantum chemical calculations. The study provided insights into the molecule's conformers, vibrational frequencies, electronic properties, and nonlinear optical behavior, with implications for its potential applications .

Conformational Studies in Liquid Crystals

Conformational properties of methyl isonicotinate were studied using liquid crystal NMR and ab initio calculations. The findings helped refine structural parameters and understand the correlation between internal rotation and molecular motion, contributing to the knowledge of its physical properties .

NMR Studies in Nematic Solvents

The structure and conformational behavior of methyl isonicotinate and related compounds were investigated using NMR in nematic liquid-crystal solvents. The study provided valuable data on the relative abundance of conformers and the impact of the solvent environment on molecular structure .

Entry into New Macrocyclic Esters

The reaction of isophthaloyl dichloride with methyl 6-aminonicotinate led to the formation of new trimeric and tetrameric macrocyclic esters. The synthesis showcased the flexibility of the imide hinge and the conformational adaptability of the isophthaloyl group, opening avenues for further macrocyclic and oligomeric compound development .

Crystal Structure of Methyl 4-Isonicotinamidobenzoate

The crystal structure of methyl 4-isonicotinamidobenzoate monohydrate was elucidated, revealing a relatively planar arrangement and hydrogen bonding interactions that lead to a double-chain ribbon-like structure in the crystal. This study adds to the understanding of the solid-state properties of isonicotinate derivatives .

Scientific Research Applications

Pest Management in Agriculture

Methyl isonicotinate is extensively studied as a non-pheromone semiochemical, particularly for thrips pest management. It demonstrates a behavioral response, resulting in increased trap capture of at least 12 thrips species, including major virus vectors like western flower thrips and onion thrips. This compound is primarily used as a lure in conjunction with colored sticky traps for enhanced monitoring of thrips in greenhouses. Its potential extends to other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist alongside insecticides in various crops, both indoors and outdoors (Teulon et al., 2017), (Teulon et al., 2011).

Chemical Synthesis

The synthesis of methyl isonicotinate involves the use of isonicotinic acid and anhydrous methanol as raw materials, with a solid super acid serving as the catalyst. The optimization of various factors such as the ratio of methanol to isonicotinic acid, the dosage of catalyst, and reaction time results in a high yield and purity of methyl isonicotinate, highlighting its potential for large-scale production (Xu-dong, 2004).

Material Science

In material science, methyl isonicotinate is involved in the formation of water-stable zeolite-like metal–organic framework materials. These materials showcase rapid adsorption properties, such as the ability to adsorb methyl orange from water and release it easily. This indicates the potential of methyl isonicotinate in the field of water treatment and purification (Tan et al., 2014).

Chemical Analysis Improvement

Methyl isonicotinate has been used to enhance the detectability of pyridine and its derivatives in NMR analysis through the signal amplification by reversible exchange (SABRE) process. The introduction of deuterium labels into these compounds increases the rates of T1 relaxation for the remaining hydrogen nuclei, significantly improving the level of detectable hyperpolarization (Norcott et al., 2018).

Safety And Hazards

Methyl isonicotinate is slightly toxic to the human body. It has an irritating effect on the eyes, skin, and respiratory tract . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Methyl isonicotinate is one of several patented 4-pyridyl carbonyl compounds being investigated for a variety of uses in thrips pest management . It is being mainly used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

properties

IUPAC Name

methyl pyridine-4-carboxylate
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InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3
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InChI Key

OLXYLDUSSBULGU-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=NC=C1
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID9062433
Record name Methyl isonicotinate
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Molecular Weight

137.14 g/mol
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Physical Description

Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS]
Record name Methyl isonicotinate
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Vapor Pressure

0.27 [mmHg]
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Product Name

Methyl isonicotinate

CAS RN

2459-09-8
Record name Methyl isonicotinate
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Synthesis routes and methods

Procedure details

A suspension of 100 g of isonicotinic acid (0.812 mol) in 250 ml of methanol was stirred and cooled to 10°. To this mixture was added dropwise 125 ml of sulfuric acid during 15 min. keeping the temperature below 20°. The reaction mixture was allowed to come to room temperature and then heated under reflux for 4.5 hr. After standing overnight it was poured onto 1 kg of ice and made alkaline with 235 g of sodium carbonate. The solid was filtered off, washed with water and with ether, and discarded. The filtrate was extracted with 3×300 ml of ether. The combined organic extracts were washed with water and with brine, dried over sodium sulfate, and concentrated in vacuo to leave 80 g (65%) of crude product as a pale oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
235 g
Type
reactant
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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